4-(Pyridin-3-yloxy)benzaldehyde
Overview
Description
4-(Pyridin-3-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is characterized by the presence of a pyridine ring attached to a benzaldehyde moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pyridin-3-yloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-chloropyridine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Pyridin-3-yloxy)benzoic acid.
Reduction: 4-(Pyridin-3-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-3-yloxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)benzaldehyde: Similar structure but lacks the oxygen atom linking the pyridine and benzaldehyde moieties.
4-(Pyridin-2-yloxy)benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyridin-4-yloxy)benzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
4-(Pyridin-3-yloxy)benzaldehyde is unique due to the specific positioning of the oxygen atom linking the pyridine and benzaldehyde moieties, which can influence its reactivity and interaction with other molecules . This unique structure may result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-pyridin-3-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZCKMVWWJJZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405472 | |
Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87626-41-3 | |
Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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